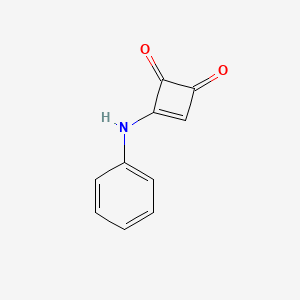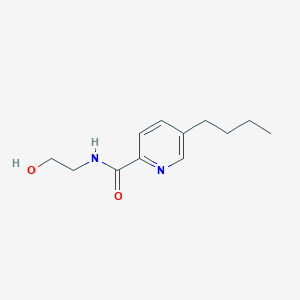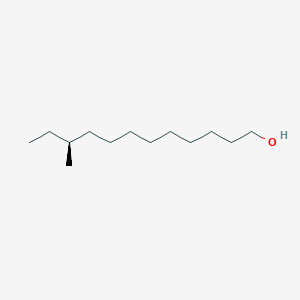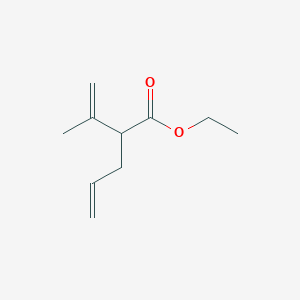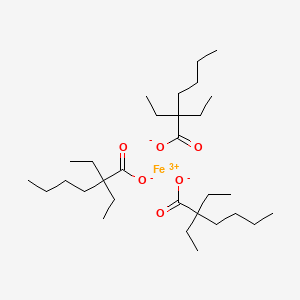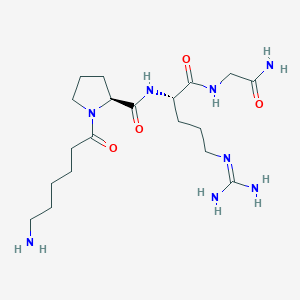
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes aminohexanoyl, prolyl, and ornithylglycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The aminohexanoyl group can be synthesized from 6-aminohexanoic acid, while the prolyl and ornithylglycinamide groups are derived from their respective amino acids. The final compound is obtained through a series of peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe for studying protein interactions or as a substrate for enzymatic assays.
Medicine: It could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: The compound may find applications in the development of new materials or as a component in biochemical assays
Mechanism of Action
The mechanism of action of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biochemical pathways. For example, it could bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler derivative with similar aminohexanoyl functionality.
L-proline: A common amino acid with a prolyl group.
L-ornithine: An amino acid with an ornithyl group.
Uniqueness
Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65332-18-5 |
|---|---|
Molecular Formula |
C19H36N8O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-1-(6-aminohexanoyl)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N8O4/c20-9-3-1-2-8-16(29)27-11-5-7-14(27)18(31)26-13(6-4-10-24-19(22)23)17(30)25-12-15(21)28/h13-14H,1-12,20H2,(H2,21,28)(H,25,30)(H,26,31)(H4,22,23,24)/t13-,14-/m0/s1 |
InChI Key |
GONWXSFLCMESTO-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


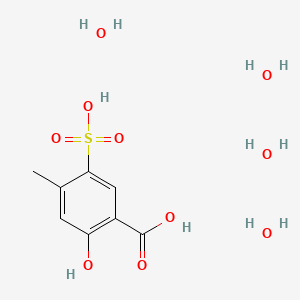
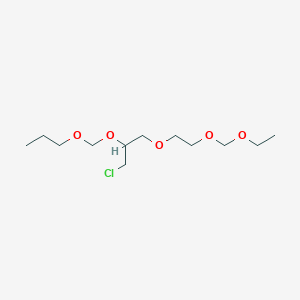

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
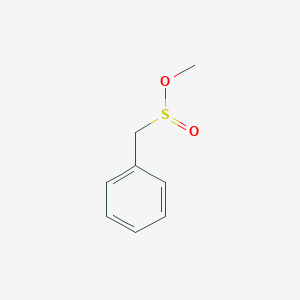

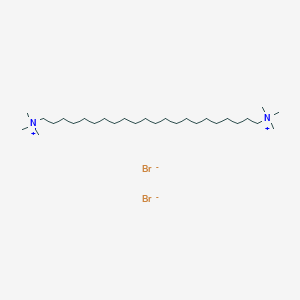
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
